(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
Overview
Description
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as 4E-7-HMPPH, is a naturally occurring compound found in the bark of the Australian shrub, Melaleuca alternifolia. It is a phenolic compound with a variety of biological activities, including anti-inflammatory, anti-oxidant, antimicrobial, and antifungal properties. 4E-7-HMPPH has been extensively studied for its potential applications in the medical and scientific fields. In
Scientific Research Applications
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
This compound is a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee. It can be used to inhibit prostaglandin E(2) production .
(E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
This compound is also known as Dehydrozingerone or Vanillylideneacetone. Unfortunately, the specific applications and experimental procedures were not detailed in the source .
- Summary : This compound is a metabolite of caffeine and has shown high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amounts of coffee . It can be used to inhibit prostaglandin E(2) production .
- Methods of Application : In a study, this compound was orally administered to Sprague-Dawley (SD) rats to investigate its absorption, metabolism, and tissue accumulation .
- Results : After administration, intact and conjugated forms of the compound were detected in the bloodstream and reached the maximum concentration in 15 minutes . The compound and its conjugates were also detected in the target organs 6 hours post-administration .
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
(E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
properties
IUPAC Name |
(E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMOWQGVDSLNY-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |
CAS RN |
79559-60-7 | |
Record name | 4-Hepten-3-one, 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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